REACTION_CXSMILES
|
[Na][Na].[OH:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([C:13]2[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)(=[O:12])=[O:11])=[CH:6][CH:5]=1.[S:20](Cl)([OH:23])(=[O:22])=O.[CH:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[C:25]1([S:20]([O:3][C:4]2[CH:5]=[CH:6][C:7]([S:10]([C:13]3[CH:18]=[CH:17][C:16]([O:19][S:10]([C:7]4[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=4)(=[O:12])=[O:11])=[CH:15][CH:14]=3)(=[O:12])=[O:11])=[CH:8][CH:9]=2)(=[O:23])=[O:22])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:0.1,2.3|
|
Name
|
sulfonyl halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bisphenolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
disodium bis-(4-hydroxyphenyl)-sulfone
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[Na][Na].OC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)O
|
Name
|
benzene sulfochloride
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)Cl.C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under the reaction conditions
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)OC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)OS(=O)(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |